molecular formula C6H6ClN3O3 B14393302 N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide CAS No. 89380-01-8

N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

Cat. No.: B14393302
CAS No.: 89380-01-8
M. Wt: 203.58 g/mol
InChI Key: AAIHBUWLYQWAIK-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a formamide group attached to a tetrahydropyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide typically involves the reaction of 6-chloro-3-methyluracil with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A related compound with an amino group instead of a chloro group.

    6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

89380-01-8

Molecular Formula

C6H6ClN3O3

Molecular Weight

203.58 g/mol

IUPAC Name

N-(6-chloro-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide

InChI

InChI=1S/C6H6ClN3O3/c1-10-5(12)3(8-2-11)4(7)9-6(10)13/h2H,1H3,(H,8,11)(H,9,13)

InChI Key

AAIHBUWLYQWAIK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)Cl)NC=O

Origin of Product

United States

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